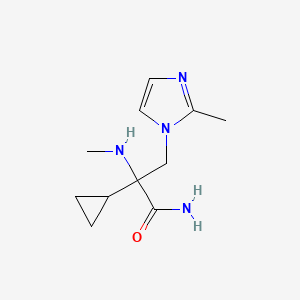

2-Cyclopropyl-3-(2-methyl-1h-imidazol-1-yl)-2-(methylamino)propanamide

Description

2-Cyclopropyl-3-(2-methyl-1H-imidazol-1-yl)-2-(methylamino)propanamide is a synthetic small molecule characterized by a cyclopropyl ring, a methylamino group, and a 2-methylimidazole substituent on a propanamide backbone. The compound’s molecular formula is C₁₂H₁₉N₄O (calculated molecular weight: 235.31 g/mol), though its CAS registry number and synthesis pathway remain unspecified in the sources.

Properties

Molecular Formula |

C11H18N4O |

|---|---|

Molecular Weight |

222.29 g/mol |

IUPAC Name |

2-cyclopropyl-2-(methylamino)-3-(2-methylimidazol-1-yl)propanamide |

InChI |

InChI=1S/C11H18N4O/c1-8-14-5-6-15(8)7-11(13-2,10(12)16)9-3-4-9/h5-6,9,13H,3-4,7H2,1-2H3,(H2,12,16) |

InChI Key |

MDLSUWIAPANSEU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=CN1CC(C2CC2)(C(=O)N)NC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: . Common synthetic routes may include:

Imidazole Formation: The imidazole ring can be synthesized through the reaction of glyoxal with ammonia and formaldehyde.

Cyclopropyl Introduction: The cyclopropyl group can be introduced using cyclopropyl bromide and a suitable base.

Methylamino Group Addition: The methylamino group can be added using methylamine under specific reaction conditions.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. This may include optimizing reaction conditions, using catalysts, and employing purification techniques to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the imidazole ring or the cyclopropyl group can be substituted with different functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and acidic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous ether.

Substitution: Various nucleophiles and suitable solvents.

Major Products Formed:

Oxidation Products: Various oxidized derivatives of the compound.

Reduction Products: Reduced forms of the compound.

Substitution Products: Substituted derivatives with different functional groups.

Scientific Research Applications

This compound has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.

Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to biological responses. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs can be categorized into three groups based on the evidence:

Propanoic Acid Analog: 2-Cyclopropyl-2-(ethylamino)-3-(1H-imidazol-1-yl)propanoic Acid (CAS 1342030-85-6)

This analog shares the cyclopropyl core and imidazole substituent but differs in two key aspects:

- Amino substituent: Ethylamino (vs. methylamino in the target compound).

- Terminal group: Propanoic acid (vs. propanamide).

Implications :

- The terminal carboxylic acid (propanoic acid) enhances hydrophilicity compared to the amide group, which could influence solubility and bioavailability.

Imidazole Derivatives: 2-/3-(2-Methyl-1H-imidazol-1-yl)aniline

lists compounds like 2-(2-methyl-1H-imidazol-1-yl)aniline (CAS 26286-55-5) and 3-(2-methyl-1H-imidazol-1-yl)aniline (CAS 184098-19-9), which share the 2-methylimidazole moiety but lack the cyclopropyl and propanamide backbone.

Key Observations :

- These derivatives exhibit distinct melting points (132.5–134.5°C and 119.5–121.5°C, respectively ), highlighting how positional isomerism affects physical properties.

Pharmacologically Active Analog: DAMGO ()

DAMGO [(2S)-2-[[...]propanamide] is a peptide-based µ-opioid receptor (µOR) agonist. While structurally distinct from the target compound, it shares a propanamide terminus and amide bonds.

Comparison :

- Receptor specificity : DAMGO’s peptide structure enables high µOR affinity, whereas the target compound’s small-molecule design may favor different targets.

Data Tables for Comparative Analysis

Table 1: Physical and Structural Properties

Table 2: Functional Group Impact

| Compound | Cyclopropyl | Imidazole Substituent | Amino Group | Terminal Group | Potential Pharmacological Role |

|---|---|---|---|---|---|

| Target Compound | Yes | 2-Methyl-1H-imidazol | Methylamino | Propanamide | Unclear (structural stability) |

| Propanoic Acid Analog | Yes | 1H-imidazol | Ethylamino | Propanoic acid | Enhanced solubility |

| DAMGO | No | None | Multiple | Propanamide | µOR agonism |

Research Implications and Limitations

- Gaps in Evidence: No direct data on the target compound’s synthesis, receptor binding, or biological activity are provided. Further studies are needed to validate its pharmacological profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.